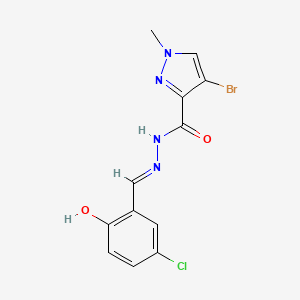![molecular formula C14H23NO2 B6011110 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione, also known as Meldrum's acid, is a versatile organic compound that has been extensively studied for its potential applications in various fields. Meldrum's acid is a cyclic β-diketone that contains a tertiary amine group, which makes it an excellent candidate for use as a catalyst, a reagent, and a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid as a catalyst or a reagent depends on its ability to form stable enolates with various carbonyl compounds. The enolate intermediate can then undergo various reactions, including nucleophilic addition, elimination, and substitution, depending on the reaction conditions and the nature of the carbonyl compound.
Biochemical and Physiological Effects:
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory experiments. However, some studies have suggested that 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid may have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, it can be used as a catalyst or a reagent in a variety of organic reactions, making it a versatile tool for synthetic chemists. However, 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid also has some limitations, including its relatively low solubility in water and its sensitivity to air and moisture, which can affect its reactivity.
Orientations Futures
There are several potential future directions for research on 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid. One area of interest is the development of new synthetic methods that use 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid as a catalyst or a reagent. Additionally, there is potential for the use of 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid in the development of new drugs or materials, particularly in the areas of anti-inflammatory and antioxidant therapies. Further studies are needed to fully explore the potential applications of 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid in these and other areas.
Méthodes De Synthèse
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a series of intermediate steps, including the formation of an enol intermediate, which then undergoes tautomerization to form the final product. The yield of the reaction can be improved by using a solvent such as toluene or xylene and by refluxing the reaction mixture for an extended period.
Applications De Recherche Scientifique
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has found numerous applications in scientific research, particularly in the fields of organic chemistry and materials science. It has been used as a building block for the synthesis of various natural products, pharmaceuticals, and other organic molecules. 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has also been used as a catalyst in a variety of organic reactions, including aldol condensations, Michael additions, and Claisen rearrangements. Additionally, it has been used as a reagent for the synthesis of β-keto esters, which are important intermediates in the synthesis of many organic compounds.
Propriétés
IUPAC Name |
2-(N-tert-butyl-C-methylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(15-13(2,3)4)12-10(16)7-14(5,6)8-11(12)17/h16H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWMZGUIWITBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)
![3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)

![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)
![1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)

![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)